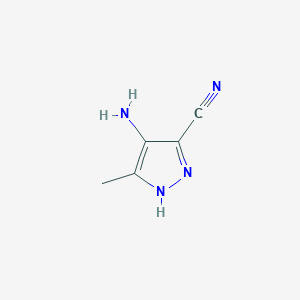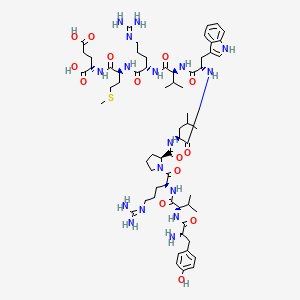
Ethyl 7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-7,8-dimethoxy-, ethyl ester is a chemical compound with the molecular formula C15H18O5 and a molecular weight of 278.30 g/mol . This compound is known for its unique structure, which includes a naphthalene ring system with various functional groups attached, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-7,8-dimethoxy-, ethyl ester typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of an alcohol (in this case, ethanol) and an acid catalyst to facilitate the esterification process . Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-7,8-dimethoxy-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-7,8-dimethoxy-, ethyl ester include:
2-Naphthalenecarboxylic acid: A simpler structure without the tetrahydro and methoxy groups.
1,2,3,4-Tetrahydro-7,8-dimethoxy-2-naphthoic acid: Similar structure but with different functional groups.
Ethyl 2-naphthoate: Another ester derivative of naphthalene with different substituents.
These compounds share some structural similarities but differ in their functional groups and specific properties, making 2-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-7,8-dimethoxy-, ethyl ester unique in its applications and reactivity.
Eigenschaften
CAS-Nummer |
65210-64-2 |
|---|---|
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
ethyl 7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H20O4/c1-4-19-15(16)11-6-5-10-7-8-13(17-2)14(18-3)12(10)9-11/h7-8,11H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
SMHHBTFNSFHQHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC2=C(C1)C(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Benzylimidazo[1,5-a]pyridine](/img/structure/B14003806.png)





![1-[(1,2,3,4-Tetrahydro-6-quinolinyl)sulfonyl]-decahydro quinoline](/img/structure/B14003836.png)



